

# Technical Guide: NCS-MP-NODA for Targeted PD-L1 Expression Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | NCS-MP-NODA |           |
| Cat. No.:            | B6320934    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the utilization of **NCS-MP-NODA**, a bifunctional chelator, for the development of radiolabeled probes targeting Programmed Death-Ligand 1 (PD-L1) for Positron Emission Tomography (PET) imaging. The focus is on the synthesis, radiolabeling, and preclinical evaluation of such probes, exemplified by the peptide-based tracer [18F]DK222.

# Introduction to NCS-MP-NODA and PD-L1 Targeting

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells to evade the host's immune system. The level of PD-L1 expression in tumors can be a predictive biomarker for the efficacy of immune checkpoint inhibitor therapies. Non-invasive imaging of PD-L1 expression using PET can provide a whole-body assessment of tumor PD-L1 status, overcoming the limitations of heterogeneous expression and sampling errors associated with biopsies.

NCS-MP-NODA (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl) diacetic acid) is a bifunctional chelator that serves as a crucial component in the development of PET tracers.[1] Its isothiocyanate (-NCS) group allows for covalent conjugation to targeting molecules such as peptides or antibodies, while the NODA (1,4,7-triazacyclononane-1,4-diacetate) moiety can be used to chelate radiometals, such as Gallium-68, or be utilized in the aluminum fluoride method for Fluorine-18 labeling.[1] This guide will focus on the synthesis and application of an NCS-MP-NODA-derived PET tracer for PD-L1 imaging.



# **Quantitative Data Presentation**

The following tables summarize the key quantitative data for the PD-L1 targeting PET tracer, [18F]DK222, which is synthesized using **NCS-MP-NODA**.

Table 1: Radiosynthesis and Quality Control of [18F]DK222[2]

| Parameter                               | Value                                       |  |
|-----------------------------------------|---------------------------------------------|--|
| Starting [18F]Fluoride Activity         | 136 ± 19 mCi (5.0 ± 0.7 GBq)                |  |
| Isolated Product Yield                  | 70.3 ± 5.2 mCi (2.60 ± 0.19 GBq)            |  |
| Non-Decay Corrected Radiochemical Yield | 52.2% ± 3.6%                                |  |
| Synthesis Time                          | 17 minutes                                  |  |
| Effective Specific Activity             | 1189 ± 261 mCi/μmole (44.0 ± 9.7 GBq/μmole) |  |

Table 2: Ex Vivo Biodistribution of [18F]DK222 in Mice with NSCLC Xenografts at 60 min Post-Injection[3]

| Tumor Xenograft<br>(PD-L1 Expression) | Tumor Uptake<br>(%ID/g) | Tumor-to-Blood<br>Ratio | Tumor-to-Muscle<br>Ratio |
|---------------------------------------|-------------------------|-------------------------|--------------------------|
| NCI-H1975 (High)                      | 2.5 ± 0.3               | 3.5 ± 0.6               | 15.1 ± 2.1               |
| NCI-H460 (Medium)                     | 1.8 ± 0.2               | 2.9 ± 0.4               | 11.8 ± 1.5               |
| NCI-H358 (Low)                        | 1.1 ± 0.1               | 1.7 ± 0.3               | 6.9 ± 0.9                |

Table 3: Ex Vivo Biodistribution of [18F]DK222 in Mice with Urothelial Carcinoma Xenografts at 60 min Post-Injection[3]



| Tumor Xenograft<br>(PD-L1 Expression) | Tumor Uptake<br>(%ID/g) | Tumor-to-Blood<br>Ratio | Tumor-to-Muscle<br>Ratio |
|---------------------------------------|-------------------------|-------------------------|--------------------------|
| T24 (High)                            | 3.1 ± 0.4               | 4.1 ± 0.7               | 18.2 ± 2.5               |
| UM-UC-3 (Medium)                      | 2.2 ± 0.3               | 3.2 ± 0.5               | 13.5 ± 1.9               |
| J82 (Low)                             | 1.4 ± 0.2               | 2.1 ± 0.4               | 8.8 ± 1.2                |

# Experimental Protocols Synthesis of the NCS-MP-NODA Conjugated Peptide (DK222)

This protocol describes the conjugation of **NCS-MP-NODA** to the precursor peptide DK221 to yield DK222.

- · Preparation of Reaction Mixture:
  - Dissolve the precursor peptide, DK221 (4.0 mg, 2.04 μmoles), in Dimethylformamide (1.0 mL).
  - Add Diisopropylethylamine (5.0 μL).
  - Add NCS-MP-NODA (1.6 mg, 4.07 μmoles).
- Reaction:
  - Stir the reaction mixture for 4 hours at room temperature.
- Purification:
  - Purify the reaction mixture using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a semi-preparative C-18 Luna column.
  - Employ a gradient of 50–90% methanol (containing 0.1% trifluoroacetic acid) in water (containing 0.1% trifluoroacetic acid) over 30 minutes at a flow rate of 5 mL/min.
  - Collect the fraction containing the desired product, DK222.



#### Characterization:

 Confirm the identity and purity of the collected product using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).

## Radiosynthesis of [18F]DK222

This protocol details the radiolabeling of the DK222 precursor with Fluorine-18 using the aluminum fluoride method.

- Preparation of [18F]Fluoride:
  - Trap carrier-free [¹8F]fluoride, obtained from a cyclotron, on a preconditioned Chromafix
     30-PS-HCO₃ cartridge.
  - Wash the cartridge with 5 mL of metal-free water.
  - Elute the [18F]F- using 100 μL of 0.4 M KHCO<sub>3</sub>.
  - Adjust the pH to 4.0 using glacial acetic acid.
- Formation of Al[18F] Complex:
  - Equilibrate the [¹8F]F⁻ solution with 20 μL of 2 mM AlCl₃·6H₂O in 0.1 M NaOH buffer.
  - Incubate for 2–3 minutes at room temperature to form the Al[18F] complex.
- Radiolabeling Reaction:
  - $\circ~$  Dissolve the DK222 precursor (~100  $\mu g,\,42$  nmol) in 300  $\mu L$  of 0.1 M sodium acetate (pH 4).
  - Add the dissolved precursor to the vial containing the Al[18F] complex.
  - Heat the resulting reaction mixture at 110°C for 15 minutes.
- · Purification and Formulation:
  - Purify the crude [18F]DK222 reaction mixture using a solid-phase extraction (SPE) module.



- Dilute the reaction mixture with 0.5 M ascorbic acid (4.5 mL).
- Pass the diluted solution through a conditioned tC18 Sep Pak plus cartridge.
- Wash the cartridge with sterile water.
- Elute the final [18F]DK222 product with ethanol and formulate in a sterile saline solution for injection.

## In Vitro Cell Binding Assay

This protocol provides a general framework for assessing the binding of a radiolabeled PD-L1 targeting agent to cancer cells.

- · Cell Culture:
  - Culture cancer cell lines with varying levels of PD-L1 expression (e.g., high, medium, and low expressors).
- · Binding Experiment:
  - Harvest and resuspend the cells in a binding buffer (e.g., PBS with 1% BSA).
  - Incubate a fixed number of cells (e.g., 3 x 10<sup>5</sup>) with a known amount of the radiolabeled agent (e.g., [18F]DK222) for 1 hour on ice.
  - For blocking experiments, pre-incubate cells with an excess of the non-radiolabeled compound.
- Washing and Measurement:
  - Wash the cells with ice-cold PBS to remove unbound radioactivity.
  - Measure the radioactivity bound to the cells using a gamma counter.
  - Express the results as a percentage of the added dose bound to the cells.

## In Vivo Biodistribution Study



This protocol outlines the procedure for evaluating the biodistribution of a radiolabeled PD-L1 targeting agent in a tumor-bearing animal model.

#### Animal Model:

 Establish tumor xenografts by subcutaneously injecting human cancer cells with varying PD-L1 expression levels into immunocompromised mice.

#### • Tracer Administration:

- Administer a defined dose of the radiolabeled agent (e.g., ~20 μCi of [¹8F]DK222) via intravenous injection (e.g., tail vein).
- Tissue Harvesting and Measurement:
  - At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice.
  - Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle).
  - Weigh each tissue sample and measure its radioactivity using a gamma counter.

#### • Data Analysis:

- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
- Determine tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle).

# Visualizations PD-1/PD-L1 Signaling Pathway





Click to download full resolution via product page

Caption: PD-1/PD-L1 inhibitory signaling pathway in the tumor microenvironment.



# Experimental Workflow for [18F]DK222 Development



#### Click to download full resolution via product page

Caption: Workflow for the development and evaluation of an **NCS-MP-NODA** based PET tracer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Non-invasive PD-L1 quantification using [18F]DK222-PET imaging in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Radiosynthesis of [18F]DK222, a PET Radiotracer for Imaging PD-L1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: NCS-MP-NODA for Targeted PD-L1 Expression Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6320934#ncs-mp-noda-for-targeting-pd-l1-expression]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com